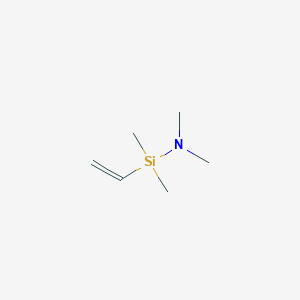

Dimethyl(dimethylamino)vinylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl(dimethylamino)vinylsilane is an organosilicon compound with the molecular formula C6H15NSi. It is a colorless liquid that is sensitive to moisture and has a boiling point of 109°C . This compound is used in various chemical reactions and industrial applications due to its unique properties.

Méthodes De Préparation

Dimethyl(dimethylamino)vinylsilane can be synthesized through several routes. One common method involves the reaction of vinyltrichlorosilane with dimethylamine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production and higher yields.

Analyse Des Réactions Chimiques

General Reactivity

Dimethyl(dimethylamino)vinylsilane can participate in various chemical reactions typical of vinylsilanes, including:

-

Dimerization : Under certain conditions, it can undergo dimerization to form larger silane compounds.

-

Cycloaddition Reactions : It is capable of participating in cycloaddition reactions with dienes, leading to complex cyclic structures.

-

Nucleophilic Reactions : The dimethylamino group can act as a nucleophile, allowing for further functionalization of the compound.

Dimerization and Cycloaddition Mechanisms

Recent studies have highlighted the mechanisms by which vinylsilanes, including this compound, undergo dimerization and cycloaddition:

-

Iron-Catalyzed Dimerization : Research indicates that vinylsilanes can be dimerized using iron catalysts, leading to the formation of distinct products based on the steric and electronic properties of the substituents. For instance, when exposed to iron catalysts, vinylsilanes can yield both head-to-head and tail-to-tail dimers depending on reaction conditions and substrate structure .

-

Cycloaddition with Dienes : this compound has been shown to react with 1,3-dienes in a [4+2]-cycloaddition reaction. This reaction is facilitated by Lewis acids such as boron trifluoride etherate, which activate the dienes for nucleophilic attack by the vinylsilane .

Reaction Conditions and Yields

The efficiency of these reactions can vary significantly based on the reaction conditions:

-

Temperature : Higher temperatures generally increase reaction rates but may also lead to side reactions or decomposition of sensitive intermediates.

-

Catalysts : The choice of catalyst plays a crucial role in determining the selectivity and yield of the desired products. Iron catalysts have been particularly effective for dimerization, while Lewis acids are preferred for cycloadditions .

Applications De Recherche Scientifique

Dimethyl(dimethylamino)vinylsilane has a wide range of scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

Biology: This compound is used in the modification of biomolecules and in the development of silicon-based biocompatible materials.

Medicine: this compound is explored for its potential use in drug delivery systems and in the development of silicon-based pharmaceuticals.

Industry: It is used in the production of silicone polymers, coatings, and adhesives.

Mécanisme D'action

The mechanism of action of dimethyl(dimethylamino)vinylsilane involves its ability to participate in electrophilic substitution reactions. The carbon-silicon bond in this compound is highly electron-releasing, which stabilizes a positive charge in the beta position through hyperconjugation. This property allows the compound to undergo electrophilic additions, where electrophiles bind to the carbon gamma to the silyl group. The electron-donating strength of the carbon-silicon bond is similar to that of an acetamide substituent and equal to roughly two alkyl groups .

Comparaison Avec Des Composés Similaires

Dimethyl(dimethylamino)vinylsilane can be compared with other similar compounds such as:

Vinyltrimethylsilane: This compound has a similar structure but lacks the dimethylamino group, making it less reactive in certain electrophilic substitution reactions.

Allyltrimethylsilane: This compound contains an allyl group instead of a vinyl group, leading to different reactivity and applications.

Dimethylvinylchlorosilane: This compound has a chlorine atom instead of a dimethylamino group, resulting in different chemical properties and reactivity.

This compound is unique due to its combination of a vinyl group and a dimethylamino group, which provides distinct reactivity and versatility in various chemical reactions and applications.

Activité Biologique

Dimethyl(dimethylamino)vinylsilane (DMAVS), a silane compound, has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of DMAVS, summarizing key findings from diverse studies, including its interactions with biological systems, potential therapeutic uses, and safety considerations.

DMAVS is characterized by its silane structure, which includes a vinyl group and two dimethylamino groups. This configuration allows it to participate in various chemical reactions, particularly polymerization processes. Its general formula is C5H13N2Si, and it is often utilized in the synthesis of siloxane-based materials.

Biological Activity Overview

The biological activity of DMAVS can be categorized into several areas:

- Antimicrobial Activity : Studies have indicated that compounds similar to DMAVS possess antimicrobial properties. For instance, silanes with amino groups have shown effectiveness against a range of bacteria and fungi, potentially through disruption of microbial membranes.

- Cell Interaction : DMAVS has been evaluated for its ability to modify surfaces for enhanced cell adhesion and proliferation. This property is particularly relevant in tissue engineering applications where biocompatibility is crucial.

- Polymerization and Drug Delivery : The vinyl group in DMAVS allows for polymerization reactions that can be utilized to create drug delivery systems. These systems can encapsulate therapeutic agents, releasing them in a controlled manner.

1. Antimicrobial Efficacy

A study published in Molecules investigated the antimicrobial properties of various silane compounds, including derivatives of DMAVS. The results demonstrated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential use as antimicrobial agents in medical applications .

2. Surface Modification for Cell Culture

Research conducted on the surface modification of biomaterials using DMAVS highlighted its effectiveness in enhancing cell adhesion. The study showed that surfaces treated with DMAVS promoted higher rates of fibroblast attachment compared to untreated surfaces, indicating its utility in developing scaffolds for tissue engineering .

3. Drug Delivery Systems

In another research effort, DMAVS was incorporated into a polymer matrix to create a drug delivery vehicle. The study found that the release profile of the encapsulated drug was significantly improved, demonstrating a sustained release over time due to the polymer's hydrophilic nature .

Safety and Toxicity

Despite its promising applications, safety data sheets indicate that DMAVS is classified as a corrosive material with potential respiratory hazards upon inhalation. Symptoms of exposure can include headaches, dizziness, and gastrointestinal distress . Therefore, proper handling procedures are essential when working with this compound.

Data Summary

| Property | Observation |

|---|---|

| Chemical Formula | C₅H₁₃N₂Si |

| Antimicrobial Activity | Effective against various bacteria and fungi |

| Cell Adhesion Enhancement | Promotes fibroblast attachment on modified surfaces |

| Drug Release Profile | Sustained release observed in polymer matrices |

| Safety Classification | Corrosive; respiratory irritant |

Propriétés

IUPAC Name |

N-[ethenyl(dimethyl)silyl]-N-methylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NSi/c1-6-8(4,5)7(2)3/h6H,1H2,2-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYTZITXNBWWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Si](C)(C)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.